![molecular formula C7H13FN2 B14909281 5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
5-Fluoro-2,7-diazaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,7-diazaspiro[3.5]nonane is a chemical compound that belongs to the class of spiro compounds. It is characterized by a unique spirocyclic structure, which includes a fluorine atom and two nitrogen atoms within a nonane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,7-diazaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a fluorinated ketone can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as a ligand for sigma receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for sigma receptors, which are involved in various biological processes. The compound can modulate the activity of these receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Lacks the fluorine atom but shares the spirocyclic structure.
7-Benzyl-2,7-diazaspiro[3.5]nonane: Contains a benzyl group instead of a fluorine atom.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid: Features a carboxylic acid group.
Uniqueness
5-Fluoro-2,7-diazaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C7H13FN2 |
|---|---|
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
5-fluoro-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13FN2/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9-10H,1-5H2 |
Clave InChI |
NGEHSBYZBMVDGG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C12CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
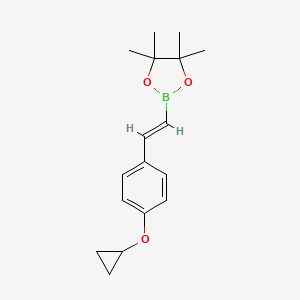
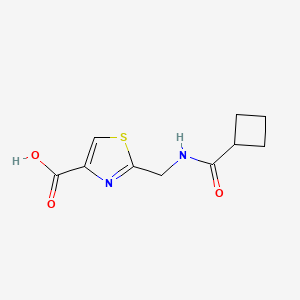
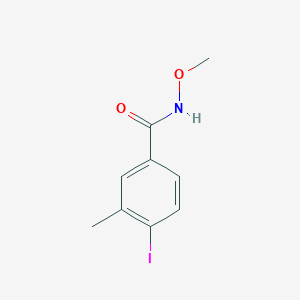

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)



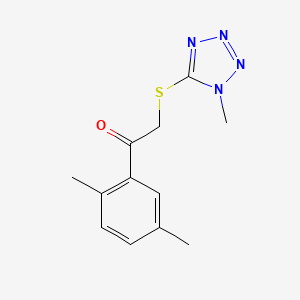
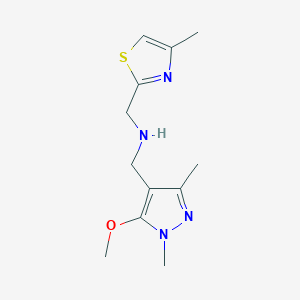
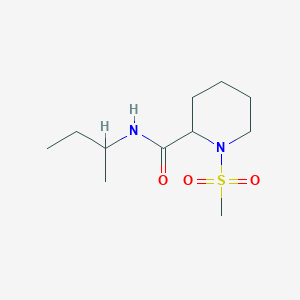
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

